3-Methylpiperidin-1-amine dihydrochloride

Description

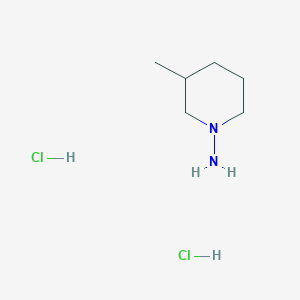

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H16Cl2N2 |

|---|---|

Molecular Weight |

187.11 g/mol |

IUPAC Name |

3-methylpiperidin-1-amine;dihydrochloride |

InChI |

InChI=1S/C6H14N2.2ClH/c1-6-3-2-4-8(7)5-6;;/h6H,2-5,7H2,1H3;2*1H |

InChI Key |

FJWVFRKEUYXPBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)N.Cl.Cl |

Origin of Product |

United States |

Functionalization of the Primary Amine:the Exocyclic N Nh2 Group is the More Reactive Site for Many Transformations.

Acylation: Reaction with acid chlorides or anhydrides to form hydrazides.

Sulfonylation: Reaction with sulfonyl chlorides to produce N-sulfonated derivatives.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield N-alkylated products.

Computational Chemistry and Theoretical Investigations of 3 Methylpiperidin 1 Amine Dihydrochloride

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the molecular properties of 3-Methylpiperidin-1-amine dihydrochloride (B599025). By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and the relative stabilities of different molecular arrangements.

Density Functional Theory (DFT) is a widely used computational method for investigating the structures and properties of molecular systems. nih.govmdpi.commdpi.com DFT calculations can predict the ground-state properties, local reactivity, and molecular orbitals of compounds. researchgate.net For piperidine (B6355638) derivatives, DFT methods are instrumental in optimizing molecular geometries and confirming that these structures correspond to energy minima by ensuring the absence of imaginary frequencies in vibrational analysis. nih.gov

In the case of 3-Methylpiperidin-1-amine dihydrochloride, DFT studies would be essential for determining the most stable conformations. The calculations would focus on the piperidine ring, which predominantly adopts a chair conformation, and the relative orientations of the 3-methyl and 1-amino groups. nih.govias.ac.in The key conformational questions that DFT can address include the preference for the methyl group to be in an axial versus an equatorial position and the rotational orientation of the 1-amino group. The protonation state of the nitrogen atoms in the dihydrochloride salt is a critical factor, as the resulting charges significantly influence the electrostatic potential and conformational energies. nih.gov

DFT calculations on related piperidine systems have shown that functionals such as B3LYP and M06-2X, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), provide reliable geometric and energetic data. researchgate.netnih.gov For this compound, such calculations would yield the relative energies of the various chair conformers, revealing the thermodynamically preferred structure.

Table 1: Representative DFT Functionals and Basis Sets Used in Heterocycle Analysis This table is interactive. You can sort and filter the data.

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31+G** | Optimization of conformer geometries and frequencies. researchgate.net |

| M06-2X | 6-311++G(d,p) | Accurate energy predictions for tautomers and conformers. nih.gov |

The conformational preferences of substituted piperidines are governed by a delicate balance of intramolecular forces. In this compound, where both the ring nitrogen and the exocyclic amino group are protonated, electrostatic interactions are particularly significant.

Charge-Dipole Interactions: In protonated piperidinium (B107235) salts, strong attractive electrostatic interactions, akin to hydrogen bonds, can occur between the positively charged nitrogen (N-H+) and nearby polar functional groups. nih.govresearchgate.net For fluorinated piperidines, a C-F···H-N+ charge-dipole interaction has been shown to be a major factor in stabilizing conformers where the fluorine atom is in an axial position. nih.govd-nb.info For this compound, similar charge-dipole or hydrogen bonding interactions could occur between the protonated 1-amino group and the chloride counter-ions, influencing its rotational preference.

Conformational Landscape Analysis of Piperidine and its Methylated Amino Derivatives

The biological activity and physical properties of piperidine derivatives are intrinsically linked to their three-dimensional structure and conformational flexibility. Understanding the energy barriers between different conformations and the factors that influence the equilibrium is crucial.

Like cyclohexane, the piperidine ring is not static but undergoes conformational changes. The most significant of these is the chair-chair interconversion, or ring flip, which exchanges the axial and equatorial positions of the substituents. scribd.com This process proceeds through higher-energy transition states, such as twist-boat conformations. acs.org

The energy barrier for ring inversion in the parent piperidine is approximately 10.4 kcal/mol. scribd.com This barrier is influenced by the substituents on the ring. For N-substituted piperidines, another dynamic process, pyramidal inversion at the nitrogen atom, can occur. However, the barrier for nitrogen inversion (around 5 kcal/mol) is typically much lower than for the ring flip, meaning nitrogen inversion is a much faster process. amherst.edu In the case of this compound, the ring nitrogen is protonated and thus tetracoordinate, which precludes pyramidal inversion at this center. The conformational dynamics are therefore dominated by the chair-chair interconversion of the piperidine ring.

Table 2: Comparative Energy Barriers for Ring Inversion in Six-Membered Heterocycles This table is interactive. You can sort and filter the data.

| Compound | Ring Inversion Barrier (ΔG‡) |

|---|---|

| Cyclohexane | 10-11 kcal/mol |

| Tetrahydropyran | 9.9 kcal/mol scribd.com |

In monosubstituted cyclohexanes and piperidines, substituents generally prefer the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on the same side of the ring. nih.gov The energetic cost of placing a substituent in the axial position is known as its "A-value."

For a methyl group, the preference is strongly equatorial. However, for polar substituents, the situation can be more complex, especially in protonated piperidinium salts. mdpi.com Studies on 4-substituted piperidinium salts have shown that polar groups like -OH, -Br, and -F can exhibit a preference for the axial position upon protonation of the ring nitrogen. nih.gov This reversal is attributed to stabilizing electrostatic interactions between the positively charged nitrogen and the polar substituent. nih.gov

In this compound, both the 3-methyl group and the 1-amino group substituents must be considered. The methyl group will have a strong intrinsic preference for the equatorial position. The conformational preference of the protonated 1-amino group is more complex and would be influenced by its interaction with the protonated ring nitrogen and the surrounding solvent or counter-ions. Computational studies on related systems suggest that delocalization forces and electrostatic interactions often play a decisive role in the final conformational equilibrium. nih.govresearchgate.net

The polarity of the solvent can have a profound impact on the conformational equilibrium of molecules, particularly those with significant dipole moments or formal charges. researchgate.net Computational and experimental studies on substituted piperidines have demonstrated that an increase in solvent polarity can shift the balance between axial and equatorial conformers. nih.govresearchgate.net

For charged species like this compound, this effect is expected to be pronounced. In polar solvents, conformers with larger molecular dipole moments are preferentially stabilized. d-nb.info For example, studies on fluorinated piperidinium salts showed that the preference for the axial conformer, which can be stabilized by intramolecular charge-dipole interactions, increases significantly in more polar solvents like water or DMSO compared to less polar solvents like chloroform. nih.gov Therefore, the conformational landscape of this compound in an aqueous, biological environment may differ substantially from its gas-phase or non-polar solvent structure due to these strong solvation effects. nih.govd-nb.info

Molecular Dynamics Simulations for Dynamic Behavior

The process begins with the generation of an initial 3D structure of the molecule. A force field, which is a set of parameters describing the potential energy of the system, is then applied. mdpi.com Common force fields used for organic molecules include AMBER, CHARMM, and GROMOS. mdpi.comijpras.com The system is typically solvated by placing the molecule in a box of explicit solvent molecules, such as water, to mimic physiological or experimental conditions.

The simulation proceeds by solving Newton's equations of motion for the system, allowing the positions and velocities of all atoms to be updated in discrete time steps. ijpras.com Analysis of the resulting trajectory can reveal various dynamic properties. For this compound, this would include:

Conformational Analysis: Identifying the most stable chair and boat conformations of the piperidine ring and the rotational barriers associated with the methyl and amine substituents.

Solvation Structure: Examining the arrangement of solvent molecules around the dihydrochloride salt, particularly the interactions of chloride ions and the protonated amine groups with the solvent.

Hydrogen Bonding Dynamics: Characterizing the formation and breaking of hydrogen bonds between the amine group and solvent molecules.

The data derived from these simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the stability and flexibility of different regions of the molecule. frontiersin.org

Table 1: Hypothetical Data from Molecular Dynamics Simulation of this compound

This table represents the type of data that would be generated from a molecular dynamics simulation. The values are illustrative and not based on actual experimental or computational results.

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total duration of the simulation. |

| Force Field | AMBER ff14SB | The set of parameters used to model interatomic forces. ijpras.com |

| Solvent | Explicit Water (TIP3P) | The model used to represent the solvent environment. |

| Average RMSD | 1.5 Å | A measure of the average deviation of the molecule's backbone atoms from the initial structure, indicating structural stability. frontiersin.org |

| Average RMSF of Piperidine Ring | 0.8 Å | The average fluctuation of atoms in the piperidine ring, indicating its relative rigidity. frontiersin.org |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants) from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. d-nb.infonih.govresearchgate.net These predictions are invaluable for structure elucidation and for complementing experimental data.

The standard approach involves optimizing the geometry of the this compound molecule using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311+G(2d,p)). d-nb.inforesearchgate.net Following geometry optimization, NMR parameters are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net

The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects, which can be modeled implicitly (e.g., using the Polarizable Continuum Model) or explicitly. d-nb.infonih.gov For this compound, theoretical calculations would provide predicted values for:

¹H and ¹³C Chemical Shifts: These predictions help in assigning the signals in an experimental NMR spectrum to specific protons and carbons in the molecule. d-nb.info

Spin-Spin Coupling Constants: These values provide information about the connectivity and dihedral angles between adjacent atoms.

Comparing the theoretically predicted spectrum with an experimental one can confirm the proposed chemical structure. Deviations between predicted and experimental values are often minimal, typically less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C NMR chemical shifts. d-nb.info

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

This table provides an example of how theoretical NMR data would be presented and compared with experimental results. The values are for illustrative purposes only.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C2 | 55.2 | 54.8 | 3.1 (ax), 2.8 (eq) | 3.0 (ax), 2.7 (eq) |

| C3 | 30.5 | 30.1 | 1.9 | 1.8 |

| C4 | 25.1 | 24.9 | 1.7 (ax), 1.5 (eq) | 1.6 (ax), 1.4 (eq) |

| C5 | 25.1 | 24.9 | 1.7 (ax), 1.5 (eq) | 1.6 (ax), 1.4 (eq) |

| C6 | 55.2 | 54.8 | 3.1 (ax), 2.8 (eq) | 3.0 (ax), 2.7 (eq) |

| C-Methyl | 19.8 | 19.5 | 1.1 | 1.0 |

| N-Amine | - | - | 8.5 (broad) | 8.3 (broad) |

Reactivity and Mechanistic Studies of 3 Methylpiperidin 1 Amine Dihydrochloride in Organic Transformations

Nucleophilic Reactivity of the Amino Functionality

The exocyclic amino group of 3-Methylpiperidin-1-amine is a primary amine functionality attached to the piperidine (B6355638) nitrogen, forming a substituted hydrazine (B178648) structure. Hydrazine and its derivatives are well-regarded as potent nucleophiles, often exhibiting greater reactivity than analogous simple amines. This enhanced nucleophilicity is sometimes attributed to the "alpha effect," which describes the increased reactivity of a nucleophile due to the presence of an adjacent atom with a lone pair of electrons. echemi.com While the quantitative enhancement of the alpha effect is debated and varies with the electrophile, hydrazine is noted to be significantly more nucleophilic than ammonia (B1221849). masterorganicchemistry.com

The amino group in 3-Methylpiperidin-1-amine readily participates in nucleophilic substitution and addition reactions. Its reactivity is comparable to other primary amines and hydrazine derivatives, making it a target for various electrophiles. masterorganicchemistry.comacs.org

Key Research Findings on Hydrazine/Amine Nucleophilicity:

Kinetic studies on the reactions of amines and hydrazines with various electrophiles have been conducted to quantify their nucleophilicity. researchgate.net

In both water and acetonitrile, hydrazine shows reactivity similar to methylamine, indicating that substituting a hydrogen in ammonia with an amino group or a methyl group has a comparable effect on nucleophilicity. acs.org

The presence of two reactive centers in hydrazine (the two nitrogen atoms) must be considered when comparing its reactivity to monoamines. acs.org

The reactivity of the amino functionality allows for the formation of various derivatives, as detailed in the following table.

| Reaction Type | Electrophile | Product Type | Mechanistic Notes |

|---|---|---|---|

| Alkylation | Alkyl Halides (R-X) | Substituted Hydrazine | Proceeds via an SN2 mechanism. The primary amino group acts as the nucleophile. msu.edu |

| Acylation | Acyl Chlorides (RCOCl), Anhydrides | Hydrazide | A nucleophilic acyl substitution reaction. This is a common method for protecting the amino group or synthesizing new derivatives. mdpi.comyoutube.com |

| Condensation | Aldehydes, Ketones | Hydrazone | Nucleophilic addition to the carbonyl carbon, followed by dehydration to form a C=N double bond. |

Reactions Involving the Piperidine Nitrogen Atom

The endocyclic nitrogen atom in 3-Methylpiperidin-1-amine is a tertiary amine. Generally, tertiary amines are nucleophilic, but their reactivity can be diminished by steric hindrance compared to primary or secondary amines. masterorganicchemistry.com This nitrogen can still react with potent electrophiles, particularly in alkylation reactions, to form quaternary ammonium (B1175870) salts.

N-Alkylation: The piperidine nitrogen can be alkylated by reaction with alkyl halides. libretexts.org This reaction proceeds via a standard SN2 mechanism, converting the tertiary amine into a quaternary ammonium salt. msu.edu Given the presence of the more nucleophilic exocyclic amino group, achieving selective alkylation at the piperidine nitrogen would require specific reaction conditions or a protecting group strategy. Complete methylation of an amine with excess iodomethane, known as exhaustive methylation, is a common method to produce quaternary ammonium salts. libretexts.org

N-Acylation: While primary and secondary amines are readily acylated to form stable amides, the acylation of tertiary amines is less straightforward. libretexts.org Reaction with a highly reactive acylating agent, like an acyl chloride, can lead to the formation of a reactive acylammonium intermediate. semanticscholar.org This intermediate is often not isolated and can serve as an acyl transfer agent. However, in the context of 3-Methylpiperidin-1-amine, the primary amino group is the preferred site for acylation due to its higher nucleophilicity and lower steric hindrance. nih.gov

The formation of stable amide bonds and related functional groups predominantly involves the exocyclic primary amino functionality. As mentioned, acylation of this group with acid chlorides or anhydrides yields hydrazides, which are structurally analogous to amides and are crucial intermediates in medicinal chemistry. mdpi.comnih.gov

Further transformations can be achieved from these initial products. For instance, the condensation reaction with carbonyl compounds yields hydrazones. These nitrogen-containing functional groups are versatile building blocks in organic synthesis.

Applications in Enamine Chemistry

Enamine chemistry, particularly the Stork enamine synthesis, is a powerful tool for the α-alkylation and α-acylation of ketones and aldehydes. mychemblog.comlibretexts.org This reaction relies on the formation of an enamine intermediate from the condensation of a carbonyl compound with a secondary amine. mychemblog.com Commonly used secondary amines for this purpose include cyclic amines like pyrrolidine, piperidine, and morpholine. cambridge.org

The direct relevance of 3-Methylpiperidin-1-amine dihydrochloride (B599025) to enamine formation is nuanced, as it is a hydrazine derivative, not a secondary amine. However, its parent structure, 3-methylpiperidine (B147322) , is a classic secondary amine used in Stork enamine reactions. sigmaaldrich.com

The connection to enamine chemistry can be understood in two main contexts:

As a Synthetic Precursor or Target: Enamines derived from 3-methylpiperidine can be used as key intermediates in a multi-step synthesis that ultimately leads to 3-Methylpiperidin-1-amine or other complex derivatives.

As a Reagent in Enamine-Based Transformations: The parent 3-methylpiperidine is used to form the enamine, which then acts as a carbon-centered nucleophile.

The general process of a Stork enamine alkylation is outlined below:

Enamine Formation: A ketone or aldehyde reacts with a secondary amine (e.g., 3-methylpiperidine) under acidic catalysis to form an enamine.

Alkylation/Acylation: The enamine, which is nucleophilic at the α-carbon, attacks an electrophile such as an alkyl halide or an acyl halide. wikipedia.org This forms a new carbon-carbon bond and results in an iminium salt intermediate.

Hydrolysis: The resulting iminium salt is hydrolyzed with dilute aqueous acid to regenerate the carbonyl group, yielding the α-substituted ketone or aldehyde. mychemblog.comwikipedia.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Enamine Formation | Reaction of a ketone with a secondary amine like 3-methylpiperidine. | Enamine |

| 2. Nucleophilic Attack | The enamine attacks an electrophile (e.g., alkyl halide, Michael acceptor). fiveable.me | Iminium Salt |

| 3. Hydrolysis | Aqueous workup cleaves the enamine to restore the carbonyl group. | α-Substituted Ketone |

Therefore, while 3-Methylpiperidin-1-amine itself is not the direct reagent for enamine formation, its structural backbone is central to this class of reactions, highlighting its place within the broader context of synthetic organic chemistry.

3 Methylpiperidin 1 Amine Dihydrochloride As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

For instance, N-aminopiperidines can react with 1,3-dicarbonyl compounds or their equivalents to form pyrazolidine derivatives or fused pyrazole systems. The hydrazine-like nature of the N-amino group allows it to participate in condensation reactions that lead to the formation of new five- or six-membered rings. The presence of a methyl group at the C3 position could introduce stereochemical control in these cyclization reactions, potentially favoring the formation of one diastereomer over another.

Role in the Construction of Advanced Organic Molecules

Piperidine (B6355638) derivatives are ubiquitous in pharmaceuticals and bioactive molecules. nbinno.com Building blocks like aminopiperidines are crucial for synthesizing complex targets. For example, the related compound (R)-3-aminopiperidine is a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors such as Alogliptin, which are used for treating type 2 diabetes. google.comchemicalbook.com

| Target Molecule Class | Relevant Precursor | Synthetic Utility |

| DPP-IV Inhibitors | (R)-3-Aminopiperidine | Serves as a chiral core for building complex drug molecules like Alogliptin and Linagliptin. |

| σ1 Receptor Ligands | 4-(2-aminoethyl)piperidines | Used as a scaffold to develop ligands with antiproliferative properties for potential cancer therapy. nih.gov |

| M3 Muscarinic Antagonists | 4-Aminopiperidine derivatives | The piperidine ring acts as a central scaffold for developing selective receptor antagonists. |

Development of Synthetic Methodologies Utilizing the Piperidine Amine Moiety

The development of synthetic methodologies often leverages the unique reactivity of specific functional groups. For a molecule like 3-Methylpiperidin-1-amine, the key moiety is the N-amino group (a monosubstituted hydrazine).

Methodologies applicable to such a structure would include:

Aza-Diels-Alder Reactions: The N-amino group can be transformed into a diene-participating moiety for the synthesis of complex bicyclic nitrogen heterocycles. nih.gov

Condensation Reactions: It can readily react with aldehydes and ketones to form hydrazones. These intermediates can be further elaborated or used as part of multicomponent reactions to build molecular complexity.

Transition Metal-Catalyzed Cross-Coupling: The N-H bond of the primary amine is suitable for N-arylation or N-alkenylation reactions, allowing for the introduction of aromatic or vinylic groups.

The synthesis of N-aminopiperidine itself can be achieved through methods such as the reduction of N-nitrosopiperidine or by direct amination of piperidine using reagents like hydroxylamine-O-sulfonic acid. google.comgoogle.com These established routes provide access to the core scaffold for further synthetic exploration.

Functionalization Strategies for Further Derivatization

The derivatization of 3-Methylpiperidin-1-amine would involve chemical transformations at two primary sites: the exocyclic primary amine and the piperidine ring itself.

Q & A

Basic: What are the standard synthetic routes for preparing 3-Methylpiperidin-1-amine dihydrochloride?

Methodological Answer:

The synthesis typically involves two steps: (1) preparation of the free amine (3-Methylpiperidin-1-amine) via reductive amination or nucleophilic substitution, and (2) conversion to the dihydrochloride salt by treating the free amine with hydrochloric acid (HCl) under controlled conditions. For example, HCl gas can be bubbled into a solution of the amine in anhydrous ethanol, followed by crystallization .

Advanced: How can reaction parameters be optimized for high-purity synthesis?

Methodological Answer:

Optimization includes precise control of temperature, pressure, and stoichiometry. Continuous flow reactors and automated systems are effective for scalable synthesis, ensuring consistent mixing and reducing side reactions. Monitoring pH during salt formation and using high-purity solvents (e.g., anhydrous ethanol) can enhance yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR verify molecular structure and proton environments.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight.

- Elemental Analysis: Validates stoichiometry (C:H:N:Cl ratios).

- X-ray Crystallography: SHELX software can resolve crystal structures for absolute configuration confirmation .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions (e.g., unexpected peaks in NMR) require cross-validation:

- Compare experimental data with computational predictions (DFT calculations).

- Use complementary techniques (e.g., IR spectroscopy for functional groups).

- Re-crystallize the compound to rule out impurities.

- Revisit synthetic steps to identify side reactions (e.g., oxidation byproducts) .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of aerosols.

- Storage: Keep in a dry, cool (2–8°C) environment, sealed under inert gas.

- Spill Management: Neutralize with sodium bicarbonate and collect in chemical waste containers .

Advanced: How does the stability of the dihydrochloride form compare under varying storage conditions?

Methodological Answer:

Stability studies should assess:

- Temperature: Accelerated degradation at 40°C vs. ambient conditions.

- Humidity: Hygroscopicity tests using dynamic vapor sorption (DVS).

- Light Exposure: UV-Vis spectroscopy to detect photodegradation.

Dihydrochloride salts generally exhibit enhanced stability over hydrochlorides due to higher crystallinity, but long-term storage requires desiccants and inert atmospheres .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

It serves as a key intermediate in synthesizing:

- Receptor Ligands: For dopamine or serotonin receptors due to its piperidine scaffold.

- Antipsychotic Agents: Structural analogs are used in neuropharmacology.

- Chiral Building Blocks: Enantioselective synthesis of bioactive molecules .

Advanced: How can researchers investigate interactions between this compound and biological targets?

Methodological Answer:

- Radioligand Binding Assays: Use tritiated or deuterated analogs (e.g., Perphenazine D8 dihydrochloride) to quantify receptor affinity.

- Molecular Dynamics Simulations: Docking studies (AutoDock Vina) predict binding modes.

- In Vitro Toxicity: MTT assays on cell lines to assess cytotoxicity .

Advanced: What computational tools aid in retrosynthetic planning for derivatives of this compound?

Methodological Answer:

AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose feasible routes. For example:

- Retrosynthetic Steps: Identify precursors via template-based algorithms.

- Feasibility Scoring: Prioritize routes using metrics like "plausibility" (threshold ≥0.01).

- Multi-Step Workflows: Combine O-methylation, hydrolysis, and salt formation steps .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures to remove impurities.

- Column Chromatography: Silica gel with eluents like dichloromethane:methanol (9:1).

- Ion Exchange: Resins to separate amine salts from neutral byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.